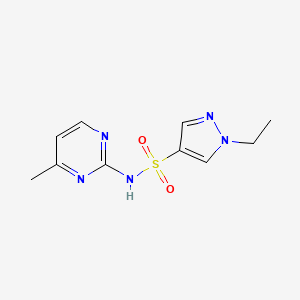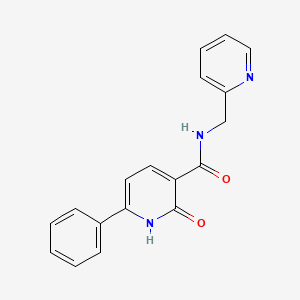
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to a class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical trials and has the potential to be a new treatment option for patients suffering from chronic pain.
Mecanismo De Acción
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide works by blocking the AT2 receptor, which is involved in the regulation of pain. The AT2 receptor is expressed in the peripheral nervous system and is upregulated in response to injury or inflammation. Activation of the AT2 receptor promotes pain signaling, while blocking the receptor reduces pain signaling. This compound has been shown to block the AT2 receptor and reduce pain signaling in animal models of chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain signaling in animal models of chronic pain, as well as reduce inflammation and nerve damage. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective in animal models of chronic pain, making it a promising candidate for clinical trials. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for the development of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide. One direction is to conduct human clinical trials to test the efficacy and safety of the drug in patients suffering from chronic pain. Another direction is to explore the potential of this compound in combination with other pain medications, such as opioids or nonsteroidal anti-inflammatory drugs. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide involves several steps. The starting material is 4-methyl-2-pyrimidinylamine, which is reacted with ethyl chloroacetate to form 1-ethyl-4-methyl-2-pyrimidinylamine. This intermediate is then reacted with 4-chlorosulfonylphenylhydrazine to form 1-ethyl-N-(4-chlorosulfonylphenyl)-4-methyl-2-pyrimidinylamine. The final step involves the reaction of this intermediate with sodium azide to form this compound.
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has been studied extensively in preclinical trials and has shown promising results in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound works by blocking the AT2 receptor, which is involved in the regulation of pain. By blocking this receptor, this compound reduces pain signaling and provides relief to patients suffering from chronic pain.
Propiedades
IUPAC Name |
1-ethyl-N-(4-methylpyrimidin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-3-15-7-9(6-12-15)18(16,17)14-10-11-5-4-8(2)13-10/h4-7H,3H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZIKLLYVKVDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5306861.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)
![5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)
![ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
![N-ethyl-N-methyl-1-oxo-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-amine](/img/structure/B5306911.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)